molecular formula C10H11ClF6N2 B13145880 3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride

3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride

Cat. No.: B13145880
M. Wt: 308.65 g/mol
InChI Key: QBOCNNXNLZFUGY-UHFFFAOYSA-N
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Description

3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride is a compound that features a pyridine ring substituted with trifluoromethyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst . The reaction conditions often include temperatures ranging from room temperature to 100°C and reaction times of several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and amines, such as:

Uniqueness

What sets 3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine apart is the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. These groups enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C10H11ClF6N2

Molecular Weight

308.65 g/mol

IUPAC Name

3-[4,6-bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C10H10F6N2.ClH/c11-9(12,13)6-4-7(2-1-3-17)18-8(5-6)10(14,15)16;/h4-5H,1-3,17H2;1H

InChI Key

QBOCNNXNLZFUGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCCN)C(F)(F)F)C(F)(F)F.Cl

Origin of Product

United States

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